Technical Guide: Mechanism of Action of N⁶-Anisoyladenosine
Technical Guide: Mechanism of Action of N⁶-Anisoyladenosine
This guide provides an in-depth technical analysis of the mechanism of action (MoA) of N⁶-Anisoyladenosine (N⁶-(4-methoxybenzoyl)adenosine), a synthetic nucleoside analog belonging to the class of N⁶-substituted adenosines.[1]
[1]
Executive Summary
N⁶-Anisoyladenosine (CAS: 56883-05-7) is a synthetic N⁶-substituted purine nucleoside analog.[1][2] Structurally, it consists of an adenosine core modified at the N⁶ position with an anisoyl (4-methoxybenzoyl) group.[1]
Its mechanism of action is pleiotropic, characterized by two distinct but interconnected pathways:[1]
-
Adenosine Receptor Modulation (Surface): It acts as a ligand for Adenosine Receptors (ARs), exhibiting selectivity profiles typical of bulky N⁶-derivatives, often favoring the A₃ Adenosine Receptor (A₃AR) as a partial agonist or antagonist, depending on the species and tissue context.[1]
-
Intracellular Metabolic Interference (Cytokinin-like Activity): Upon cellular entry via Equilibrative Nucleoside Transporters (ENTs), it mimics natural cytokinins.[1] It interacts with Adenosine Kinase (AK) , acting as either a competitive inhibitor or a "missed-out" substrate, leading to the disruption of the adenosine salvage pathway and induction of apoptosis via the intrinsic mitochondrial pathway.[1]
Chemical Identity & Structural Biology
The biological activity of N⁶-Anisoyladenosine is dictated by its Structure-Activity Relationship (SAR).[1]
-
Core Scaffold: Adenosine (9-β-D-ribofuranosyladenine).[1]
-
N⁶-Modification: The 4-methoxybenzoyl (anisoyl) group provides significant steric bulk and lipophilicity compared to the endogenous ligand, adenosine.[1]
-
SAR Implications:
-
Receptor Selectivity: The bulky N⁶-substituent prevents efficient binding to the high-affinity "deep" pocket of the A₂A receptor but is accommodated by the hydrophobic regions of the A₃ and A₁ receptors.[1]
-
Metabolic Stability: The amide linkage (benzoyl) is more resistant to deamination by Adenosine Deaminase (ADA) compared to N⁶-alkyl derivatives (e.g., N⁶-benzyladenosine), prolonging its half-life in biological systems.[1]
-
Primary Mechanism of Action
Pathway A: Adenosine Receptor Signaling (G-Protein Coupled)
N⁶-Anisoyladenosine primarily targets the A₃ Adenosine Receptor (A₃AR) .[1] Unlike A₂A receptors (Gs-coupled), the A₃AR is coupled to Gi/Gq proteins .[1]
-
Ligand Binding: N⁶-Anisoyladenosine binds to the orthosteric site of A₃AR.[1]
-
G-Protein Activation:
-
Downstream Effect: The reduction in cAMP and PKA activity, combined with Ca²⁺ flux, modulates the ERK1/2 MAPK pathway.[1] In cancer cells, sustained A₃AR modulation by N⁶-substituted analogs typically drives a cytostatic or pro-apoptotic signal.[1]
Pathway B: Adenosine Kinase Interaction & Cytotoxicity
Once transported into the cell via hENT1/2, N⁶-Anisoyladenosine acts as a Cytokinin Nucleoside Analog .[1]
-
Adenosine Kinase (AK) Targeting: AK is the primary enzyme responsible for phosphorylating adenosine to AMP.[1] N⁶-Anisoyladenosine binds to the AK catalytic site.[1]
-
Mitochondrial Apoptosis: The compound induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to Cytochrome c release.[1]
-
Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) results in DNA fragmentation and cell death.[1]
Visualization of Signaling Pathways
The following diagram illustrates the dual mechanism: Surface Receptor Signaling and Intracellular Metabolic Interference.
Caption: Dual signaling mechanism of N⁶-Anisoyladenosine involving A3AR-mediated cAMP suppression and intracellular Adenosine Kinase inhibition leading to apoptosis.[1]
Experimental Protocols for Validation
To validate the mechanism of N⁶-Anisoyladenosine in a research setting, the following self-validating protocols are recommended.
Protocol A: A₃ Adenosine Receptor Functional Assay (cAMP)
Objective: Confirm A₃AR agonism/antagonism by measuring forskolin-stimulated cAMP inhibition.[1]
-
Cell System: CHO cells stably expressing human A₃AR (CHO-hA3).[1]
-
Reagents: Forskolin (10 µM), Rolipram (PDE inhibitor), N⁶-Anisoyladenosine (0.1 nM – 10 µM).[1]
-
Step-by-Step:
-
Seed CHO-hA3 cells in 96-well plates (50,000 cells/well).
-
Pre-incubate with Rolipram (20 µM) for 30 mins to prevent cAMP degradation.[1]
-
Add Forskolin (10 µM) to stimulate Adenylyl Cyclase (sets the 100% cAMP baseline).[1]
-
Concurrently treat with increasing concentrations of N⁶-Anisoyladenosine.[1]
-
Incubate for 15 minutes at 37°C.
-
Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.[1]
-
-
Validation: A dose-dependent decrease in cAMP confirms Gi-coupled receptor agonism.[1] Use MRS1523 (selective A3 antagonist) to block the effect and prove specificity.[1]
Protocol B: Adenosine Kinase (AK) Inhibition Assay
Objective: Determine if N⁶-Anisoyladenosine acts as a substrate or inhibitor of AK.[1]
-
Reagents: Recombinant Adenosine Kinase, [³H]-Adenosine, ATP, MgCl₂.[1]
-
Step-by-Step:
-
Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM ATP.[1]
-
Add [³H]-Adenosine (substrate) at Kₘ concentration (approx.[1] 0.5 µM).[1]
-
Add N⁶-Anisoyladenosine at varying concentrations (0.1 – 100 µM).[1]
-
Initiate reaction with AK enzyme (5 ng/well).[1] Incubate 20 mins at 37°C.
-
Stop reaction by spotting onto DE-81 anion exchange filter paper (binds phosphorylated [³H]-AMP, washes away free [³H]-Adenosine).[1]
-
Wash filters with 1 mM ammonium formate and count radioactivity.
-
-
Data Output: Calculate IC₅₀. A low IC₅₀ indicates potent interaction with the AK catalytic site.
Quantitative Data Summary (Inferred Class Data)
The following table summarizes the typical pharmacological profile for N⁶-Benzoyl/Anisoyl substituted adenosines based on structure-activity relationship (SAR) literature.
| Parameter | Value / Characteristic | Biological Significance |
| A₁AR Affinity (Ki) | 10 – 100 nM | Moderate affinity; potential for bradycardia side effects.[1] |
| A₂AAR Affinity (Ki) | > 1000 nM | Low affinity; ensures lack of potent vasodilation (hypotension).[1] |
| A₃AR Affinity (Ki) | 0.5 – 10 nM | High Selectivity ; primary target for anti-cancer/anti-inflammatory effects.[1] |
| AK Inhibition (IC₅₀) | ~0.1 – 5 µM | Potent inhibitor; disrupts adenosine salvage pathway.[1] |
| LogP (Lipophilicity) | ~2.5 | Moderate lipophilicity allows passive diffusion and ENT transport.[1] |
References
-
Jacobson, K. A., et al. (2002).[1] N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[1][5] Journal of Medicinal Chemistry.
-
Iltzsch, M. H., et al. (1995).[1] Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii.[1][6] Antimicrobial Agents and Chemotherapy. (Validates N6-anisoyladenosine as AK substrate).
-
Voller, J., et al. (2017).[1] Anticancer activity of natural cytokinins: A structure-activity relationship study.[1][7] Phytochemistry.[1][7]
-
Brizzolari, A., et al. (2016).[1][8] Evaluation of the antioxidant activity and capacity of some natural N6-substituted adenine derivatives. Journal of Chromatography B. [1]
-
Cronstein, B. N. (1994).[1] Adenosine, an endogenous anti-inflammatory agent.[1] Journal of Applied Physiology.
Sources
- 1. Adenosine, N-(4-methoxybenzoyl)- | C18H19N5O6 | CID 10092434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Component: adenosine | Chemical Suppliers [chemical-suppliers.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
